

Improving the success rate of Nystatin A2 perforated patch

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Nystatin A2	
Cat. No.:	B3329963	Get Quote

Nystatin A2 Perforated Patch Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the success rate of **Nystatin A2** perforated patch-clamp experiments. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during **Nystatin A2** perforated patch experiments in a question-and-answer format.

Issue 1: Difficulty Achieving a Gigaseal (G Ω Seal)

- Question: I'm having trouble forming a stable GΩ seal after approaching the cell with a Nystatin-filled pipette. What could be the cause?
- Answer: Difficulty in forming a gigaseal is a common issue and can often be attributed to the presence of Nystatin at the pipette tip, which can interfere with the glass-membrane seal.[1]
 [2] To mitigate this, it is crucial to use a "tip-dipping" or "front-filling" method where the pipette tip is initially filled with a Nystatin-free internal solution before back-filling with the Nystatin-

Troubleshooting & Optimization





containing solution.[1] Ensure the cell membrane is clean and healthy, and that the positive pressure applied during the approach is just sufficient to keep the tip clear of debris.

Issue 2: Slow or Incomplete Perforation

- Question: It's taking a very long time (over 30 minutes) for the series resistance to drop, or it's not dropping to an acceptable level. Why is this happening?
- Answer: Slow or incomplete perforation can be due to several factors:
 - Nystatin Concentration: The concentration of Nystatin in your pipette solution may be too low. Typical working concentrations range from 100 to 200 μg/mL.[1]
 - Nystatin Potency: Nystatin is sensitive to light, heat, and oxidation, and its potency can
 degrade over time.[3] Always use freshly prepared Nystatin stock solutions. Stock
 solutions in DMSO should be made fresh daily and kept protected from light.[1][3] The final
 working solution should be used within 2-4 hours.[1]
 - Cell Health: Unhealthy cells may not have the necessary membrane integrity for successful perforation. Ensure your cells are healthy and viable before starting the experiment.
 - Pipette Tip Geometry: An unusually small or large pipette tip can affect the surface area of the patch and influence perforation efficiency.

Issue 3: Unstable Series Resistance (Rs)

- Question: After successful perforation, the series resistance is fluctuating or continuously increasing. What should I do?
- Answer: An unstable series resistance can compromise the quality of your recordings. This
 instability can arise from:
 - \circ Seal Instability: The initial G Ω seal may not be sufficiently stable. Ensure a seal resistance of at least 1 G Ω is achieved before perforation begins.



- Mechanical Drift: Even minor mechanical drift of the pipette or the preparation can affect the seal and, consequently, the series resistance. Ensure the recording rig is free from vibrations.
- Nystatin Leaching: Over time, Nystatin can leach out of the patch, leading to a gradual increase in series resistance.

Issue 4: Spontaneous Rupture to Whole-Cell Configuration

- Question: The cell membrane under the pipette is spontaneously rupturing, leading to a whole-cell configuration. How can I prevent this?
- Answer: Spontaneous rupture is a significant problem as it leads to the dialysis of intracellular contents, defeating the purpose of the perforated patch technique.[4] To prevent this:
 - \circ Gentle Suction: Apply only gentle suction, if any, after forming the G Ω seal. The perforation process should be passive.
 - Osmolarity: Ensure the osmolarity of your pipette solution is not significantly lower than the extracellular solution, as this can cause cell swelling and increase the likelihood of rupture.
 - Monitor Capacitance: A sudden, large jump in cell capacitance is a clear indicator of membrane rupture. In a successful perforated patch, the capacitance should increase gradually as perforation progresses.[1]

Frequently Asked Questions (FAQs)

Q1: What is the ideal concentration of Nystatin to use? A1: The optimal concentration of Nystatin can vary depending on the cell type.[1] However, a common starting concentration is between 100-200 μ g/mL in the internal solution.[1] It is advisable to optimize this concentration for your specific cell type.

Q2: How do I prepare and store Nystatin stock solutions? A2: Nystatin is poorly soluble in water but can be dissolved in solvents like DMSO or methanol.[3] A common method is to prepare a stock solution of 25 mg/mL in 100% DMSO.[1] This stock solution should be prepared fresh







daily, protected from light by wrapping the container in aluminum foil, and can be stored at -20°C for short periods.[1][3] Avoid repeated freeze-thaw cycles.

Q3: How long should I wait for perforation to occur? A3: Perforation typically begins within 10-30 minutes after achieving a $G\Omega$ seal.[1] You should monitor the progress by observing a gradual decrease in the series resistance (Rs) and an increase in the capacitive currents.

Q4: What is an acceptable final series resistance (Rs) for a Nystatin perforated patch? A4: A successful perforation should result in a stable series resistance of 10-20 M Ω .[5] While this is higher than in a conventional whole-cell configuration, it is generally low enough for reliable voltage-clamp recordings of many currents.

Q5: How can I confirm that I have a perforated patch and not a whole-cell configuration? A5: You can include a membrane-impermeable fluorescent dye (like Lucifer yellow) or a signaling molecule that is too large to pass through the Nystatin pores in your pipette solution. If the cell's cytoplasm remains non-fluorescent after the series resistance has stabilized, it indicates a successful perforated patch. If the cell fills with the dye, the membrane has ruptured.[4]

Quantitative Data Summary

The following table summarizes key quantitative parameters for successful **Nystatin A2** perforated patch recordings.



Parameter	Recommended Range	Notes
Nystatin Stock Concentration	25 mg/mL in DMSO	Prepare fresh daily and protect from light.[1]
Nystatin Working Concentration	100 - 200 μg/mL	Optimize for your specific cell type.[1]
Time to Perforation	10 - 30 minutes	Time after establishing a $G\Omega$ seal.[1]
Final Series Resistance (Rs)	10 - 20 ΜΩ	A stable Rs in this range is ideal for most recordings.[5]
Seal Resistance	> 1 GΩ	A stable, high-resistance seal is crucial before perforation.
Pipette Resistance	2 - 5 ΜΩ	Varies with pipette geometry and internal solution.

Experimental Protocols

Protocol 1: Preparation of Nystatin Stock and Working Solutions

- Nystatin Stock Solution (25 mg/mL in DMSO):
 - Weigh out approximately 2.5 mg of Nystatin powder in a light-protected microcentrifuge tube. Nystatin is very light-sensitive.[1]
 - Add 100 μL of 100% DMSO to the tube.
 - Vortex for approximately 30 seconds to dissolve the Nystatin completely.[1]
 - Wrap the stock solution tube in aluminum foil to protect it from light. Prepare this stock solution fresh for each day of experiments.[1]
- Nystatin Working Solution (e.g., 200 μg/mL):
 - Just before starting your experiment, add 8 μL of the 25 mg/mL Nystatin stock solution to 1
 mL of your filtered internal pipette solution.[1]



- Vortex the working solution gently to ensure it is well-mixed.
- Keep the working solution on ice and protected from light. Use it within 2-4 hours of preparation.[1]

Protocol 2: Pipette Filling for Perforated Patch

- Prepare two aliquots of your internal solution: one without Nystatin and one with the desired final concentration of Nystatin (the working solution).
- Tip-Dipping/Front-Filling:
 - Dip the tip of your patch pipette into the Nystatin-free internal solution for a few seconds.
 The goal is to fill the very tip of the pipette (approximately 400 μm) with this solution.[1]
 This antibiotic-free tip is critical for obtaining a good GΩ seal.[1][2]
- Back-Filling:
 - Carefully back-fill the rest of the pipette with the Nystatin-containing working solution, being careful not to introduce air bubbles.

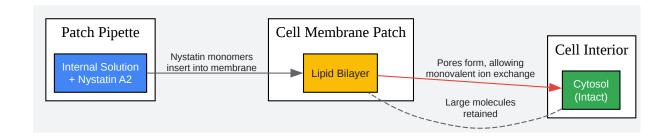
Protocol 3: Establishing and Monitoring the Perforated Patch

- Approach and Seal:
 - With positive pressure, approach a healthy-looking cell.
 - Once a dimple is observed on the cell surface, release the positive pressure and apply gentle suction to form a $G\Omega$ seal (>1 $G\Omega$).
- Monitoring Perforation:
 - Continuously monitor the patch parameters using a test pulse.
 - You should observe a gradual increase in the capacitive currents and a corresponding slow decrease in the access resistance (Ra) over 10-30 minutes.[1]



• The recording can begin once the series resistance (a component of Ra) stabilizes at a low value, ideally between 10-20 M Ω .[5]

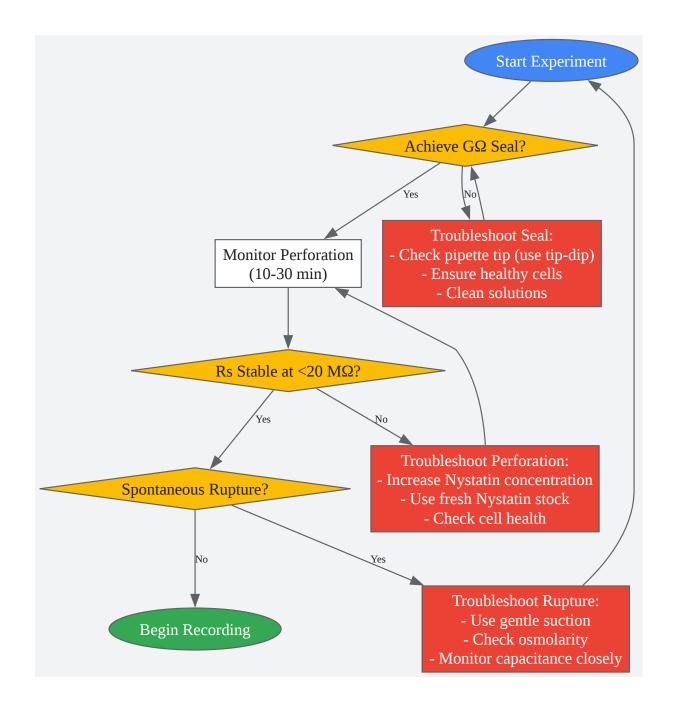
Visualizations



Click to download full resolution via product page

Figure 1: Mechanism of Nystatin A2 pore formation in the cell membrane.





Click to download full resolution via product page

Figure 2: A decision-tree workflow for troubleshooting common issues.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Nystatin Slow-Whole-Cell [labs.biology.ucsd.edu]
- 2. Patch clamp techniques | PDF [slideshare.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Whole-cell patch-clamp: true perforated or spontaneous conventional recordings? -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scientifica.uk.com [scientifica.uk.com]
- To cite this document: BenchChem. [Improving the success rate of Nystatin A2 perforated patch]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b3329963#improving-the-success-rate-of-nystatin-a2-perforated-patch]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com